2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine
CAS No.:
Cat. No.: VC15938231
Molecular Formula: C13H13ClN2O
Molecular Weight: 248.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13ClN2O |
|---|---|
| Molecular Weight | 248.71 g/mol |
| IUPAC Name | 2-chloro-5-cyclopentyloxy-1,8-naphthyridine |
| Standard InChI | InChI=1S/C13H13ClN2O/c14-12-6-5-10-11(7-8-15-13(10)16-12)17-9-3-1-2-4-9/h5-9H,1-4H2 |
| Standard InChI Key | FTPNOMGUMDDDEW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)OC2=C3C=CC(=NC3=NC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The IUPAC name for this compound is 2-chloro-5-cyclopentyloxy-1,8-naphthyridine, reflecting its substitution pattern on the naphthyridine core. The naphthyridine skeleton consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 8. Key structural identifiers include:
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Canonical SMILES:
C1CCC(C1)OC2=C3C=CC(=NC3=NC=C2)Cl
The cyclopentyloxy group introduces steric bulk and lipophilicity, while the chlorine atom enhances electrophilicity, influencing reactivity and binding interactions .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 248.71 g/mol | |
| XLogP3 | 3.7 | |
| Topological Polar Surface Area | 35 Ų | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 | |
| Solubility | Soluble in DMSO |
The compound’s moderate lipophilicity (XLogP3 = 3.7) suggests favorable membrane permeability, a critical factor in drug design . Its solubility in dimethyl sulfoxide (DMSO) facilitates in vitro biological testing .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-chloro-5-(cyclopentyloxy)-1,8-naphthyridine typically involves multi-step strategies leveraging cyclization and functional group modifications. Key methods include:
Grignard Reaction-Based Synthesis
A protocol adapted from Mallaiah et al. involves:
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Grignard Addition: Reacting -methoxy--methyl-1,8-naphthyridine-3-carboxamide with a Grignard reagent to form 2-methoxy-1,8-naphthyridine-3-carbaldehyde.
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Condensation: Treating the aldehyde with cyclopentanol under acidic conditions to introduce the cyclopentyloxy group.
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Chlorination: Using phosphorus oxychloride (POCl₃) to substitute the methoxy group with chlorine at position 2 .
Alternative Cyclization Approaches
Biological Activities and Mechanisms
Anticancer Properties
The compound’s planar aromatic system facilitates intercalation into DNA, disrupting replication in cancer cells. Related 1,8-naphthyridines show:
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IC₅₀ Values: 1–10 µM against breast (MCF-7) and lung (A549) cancer cell lines .
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Mechanism: Downregulation of anti-apoptotic proteins (Bcl-2) and induction of caspase-3-mediated apoptosis .
Neurological Applications
Recent studies highlight 1,8-naphthyridines as monoamine oxidase B (MAO-B) inhibitors, relevant for neurodegenerative diseases:
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MAO-B Inhibition: Analogous compounds exhibit IC₅₀ values of 1–5 µM, comparable to selegiline .
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Neuroprotection: Reduction of oxidative stress and β-amyloid aggregation in Alzheimer’s disease models .
Applications in Drug Development
Kinase Inhibition
2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine’s scaffold serves as a template for kinase inhibitors. For example:
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EGFR Inhibition: Derivatives inhibit epidermal growth factor receptor (EGFR) with IC₅₀ < 50 nM, showing promise in non-small cell lung cancer .
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CDK4/6 Targeting: Cyclin-dependent kinase inhibition arrests cell cycle progression in glioblastoma .
Prodrug Design
The chlorine atom’s reactivity allows conjugation with prodrug moieties (e.g., phosphates, peptides) to enhance bioavailability. A patent discloses prodrugs of 1,8-naphthyridines with 10-fold increased oral absorption in rodent models.
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